molecular formula C28H40N2O5 B102620 Gallopamil CAS No. 16662-47-8

Gallopamil

Cat. No. B102620
CAS RN: 16662-47-8
M. Wt: 484.6 g/mol
InChI Key: XQLWNAFCTODIRK-UHFFFAOYSA-N
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Description

Gallopamil is a calcium ion antagonist with a significant role in the treatment of cardiovascular diseases, particularly stable angina pectoris. It is known for its effectiveness in increasing exercise tolerance and reducing the frequency of angina attacks without significantly altering cardiac function. Gallopamil is a methoxy derivative of verapamil and belongs to the phenylalkylamine class of calcium antagonists, which act on the vascular system, heart, and nodal structures .

Synthesis Analysis

The synthesis of gallopamil involves the creation of a racemic mixture, which is a combination of enantiomers with different pharmacodynamic or pharmacokinetic properties. The solid-state properties of gallopamil hydrochloride have been characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), X-ray powder diffractometry (XRD), and differential scanning calorimetry (DSC). These studies have shown that the racemic mixtures of gallopamil hydrochloride exist as racemic compounds, with distinct crystalline structures from their single enantiomers .

Molecular Structure Analysis

Gallopamil's molecular structure allows for various conformations, which are essential for its calcium-antagonistic properties. Conformational analysis has shown that the neutral form of gallopamil has a single predominant configuration, while the protonated form yields several conformers. The drug's ability to inhibit calcium translocation is dependent on the availability of a protonated configuration, which is influenced by the pH of the environment .

Chemical Reactions Analysis

The metabolism of gallopamil involves oxidative O-demethylation and N-dealkylation processes, which are both regioselective and enantioselective. The O-demethylation produces monophenolic metabolites, while N-dealkylation leads to the formation of secondary amines and carboxylic acid metabolites. These metabolic pathways are essential for the drug's elimination and can vary between rat and human liver microsomes .

Physical and Chemical Properties Analysis

Gallopamil's physical and chemical properties are characterized by its interaction with calcium channels. It inhibits the transmembrane influx of calcium ions into myocardial, cardiac pacemaker, and vascular smooth muscle cells. This inhibition leads to a reduction in myocardial contractility and oxygen consumption, dampening of cardiac pacemaker activity, vasodilation, and protection against calcium overload-induced necrotization. The cardiovascular effects of gallopamil are quantitatively comparable to those of verapamil but are approximately one order of magnitude greater .

Relevant Case Studies

Several clinical trials have demonstrated the efficacy of gallopamil in patients with stable angina pectoris. In a randomized double-blind comparison, gallopamil showed an increase in exercise time to the development of angina and was well-tolerated with few unwanted effects . Another study on patients with coronary artery disease indicated that long-term administration of gallopamil significantly reduced anginal frequency without altering left ventricular function . Additionally, gallopamil has been shown to be effective in models of ventricular arrhythmia in dogs, suggesting its potential as an antiarrhythmic drug .

Scientific Research Applications

1. Cardiovascular Health

Gallopamil has been studied for its effects on myocardial ischemia, particularly during procedures like percutaneous transluminal coronary angioplasty (PTCA). Research indicates that gallopamil can reduce the degree of ST-segment/T-wave changes induced by balloon inflation, suggesting a beneficial effect in attenuating ischemic reactions during coronary occlusion (Rauch et al., 2012). Additionally, in elderly patients with stable effort angina, gallopamil demonstrated efficacy in reducing signs and symptoms of ischemia, with few adverse effects (Acanfora et al., 2000).

2. Asthma and Airway Remodeling

Gallopamil's potential in reducing airway remodeling in severe asthma has been explored. A study showed that treatment with gallopamil for 12 months reduced bronchial smooth muscle (BSM) remodeling and prevented the occurrence of asthma exacerbations (Girodet et al., 2015).

3. Pharmacokinetics and Pharmacodynamics

Research on the pharmacokinetics and pharmacodynamics of gallopamil revealed that its oral clearances and half-lives of R- and S-gallopamil are similar, indicating non-stereoselective pharmacokinetics at steady-state (Gross et al., 2000).

4. Drug Metabolism Studies

Studies on verapamil's metabolites, including gallopamil, have highlighted the importance of analyzing these compounds in various biological matrices like plasma, urine, and cell culture media for understanding drug metabolism (Walles et al., 2002).

5. Molecular Synthesis

Research into the synthesis of gallopamil hydrochloride, a calcium channel blocker, has contributed to our understanding of its chemical structure and properties (Geng Min, 2011).

6. Impact on Exercise-Induced Bronchospasm

A study evaluating the duration of protection of calcium channel blockers like gallopamil against exercise-induced bronchospasm in asthmatic patients found that inhaled gallopamil provided significant but short-term protection (Massey et al., 2004).

7. Potential COVID-19 Treatment

Gallopamil was identified through an in silico repurposing pipeline as a potential treatment for early COVID-19, suggesting its relevance in current pandemic management strategies (MacMahon et al., 2021).

Safety And Hazards

The serum concentration of Gallopamil can be increased when it is combined with Abametapir . The risk or severity of hypoglycemia can be increased when Gallopamil is combined with Acarbose . Acebutolol may increase the arrhythmogenic activities of Gallopamil .

Future Directions

Future directions for research in this area involve further delineation of cellular/molecular mechanisms involved in effects of exercise training on collateralized myocardium, as well as development of novel therapies based on emerging concepts regarding exercise training and coronary artery disease .

properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWNAFCTODIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045172
Record name Gallopamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallopamil

CAS RN

16662-47-8
Record name (±)-Gallopamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16662-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallopamil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallopamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12923
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gallopamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALLOPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,650
Citations
AS Gross, G Mikus, D Ratge, H Wisser… - Journal of Pharmacology …, 1997 - ASPET
… of gallopamil are stereoselective, favoring (S)-gallopamil. Analysis … gallopamil prolonged the PR interval in all subjects; however, a greater effect was elicited by 50 mg of (RS)-gallopamil…
Number of citations: 13 jpet.aspetjournals.org
AS Gross1, M Eichelbaum, K Mörike… - British journal of …, 2000 - Wiley Online Library
… R- and S-gallopamil are eliminated principally by metabolism and stereoselectivity in … of gallopamil after administration of 50 mg gallopamil every 12 h for 7 doses (72 h). The gallopamil …
Number of citations: 12 bpspubs.onlinelibrary.wiley.com
M Kaltenbach, R Hopf - Zeitschrift fur Kardiology, 1989 - Springer
Sinee the introduetion of Gallopamil in … Gallopamil aehieves similar results as Verapamil with mueh lower doses. Instead of 3 times 160 mg Verapamil 2 to 3 times 50 mg Gallopamil ean …
Number of citations: 7 link.springer.com
RN Brogden, P Benfield - Drugs, 1994 - Springer
… Preliminary studies indicate that gallopamil, like other calcium antagonists, has … angioplasty that is observed during gallopamil administration. Gallopamil is well tolerated, exhibiting a …
Number of citations: 27 link.springer.com
C Rustichelli, MC Gamberini, V Ferioli… - International journal of …, 1999 - Elsevier
… solid-state properties of verapamil HCl and gallopamil HCl, two well-known chiral calcium … of both verapamil hydrochloride and gallopamil hydrochloride exist as racemic compounds. …
Number of citations: 19 www.sciencedirect.com
F Bender, W Meesmann - 1987 - Springer
Zur Behandlung von Herzerkrankungen sind Kalziumantagonisten die Pharmaka, die derzeit klinisch und theoretisch am umfassendsten untersucht sind. Sie werden mit viel Erfolg und …
Number of citations: 3 link.springer.com
M Raschack, J Gries, V Bühler, R Maurer - Gallopamil: Pharmacological …, 1984 - Springer
The effects of gallopamil (Research code no. D 600, Procorum) have been exhaustively studied on isolated heart preparations and the arterial musculature, whereas there is relatively …
Number of citations: 12 link.springer.com
AS Gross, C Eser, G Mikus, M Eichelbaum - Chirality, 1993 - Wiley Online Library
… enantiomers of gallopamil has been … gallopamil administration, the binding of both enantiomers to albumin, α 1 ‐acid glycoprotein, and serum proteins was independent of gallopamil …
Number of citations: 12 onlinelibrary.wiley.com
A Fleckenstein, B Fleckenstein, F Späh… - Gallopamil …, 1983 - Springer
Positiv-inotrop wirksame Agenzien, wie die sympathischen Ubertragerstoffe Adrenalin und Noradrenalin, sowie andere Sympathomimetika mit stimulierender Wirkung auf die …
Number of citations: 16 link.springer.com
LJ Theodore, WL Nelson - The Journal of Organic Chemistry, 1987 - ACS Publications
… Verapamil and gallopamil are important calcium slow-channel antagonists, useful in … The pharmacological properties of the (-) and (+) en-antiomers of verapamil and of gallopamil …
Number of citations: 102 pubs.acs.org

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